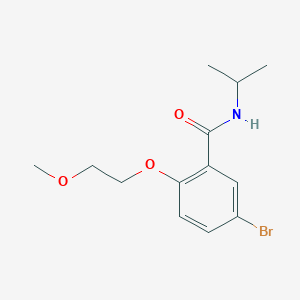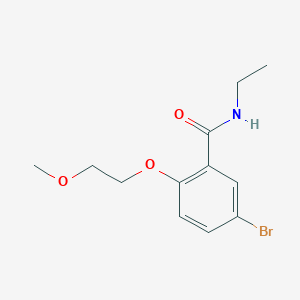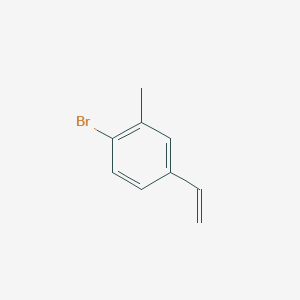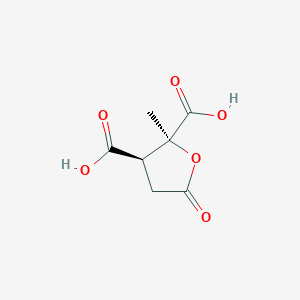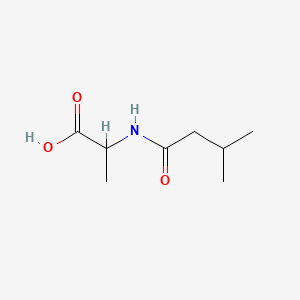
(3-Methyl-1,2-phenylene)dimethanol
Descripción general
Descripción
“(3-Methyl-1,2-phenylene)dimethanol” is a chemical compound with the molecular formula C9H12O2 . It is also known as 1,2-Benzenedimethanol, 3-methyl- .
Synthesis Analysis
The synthesis of “(3-Methyl-1,2-phenylene)dimethanol” involves reaction conditions with lithium aluminium tetrahydride and zinc (II) chloride in tetrahydrofuran at 0 - 20°C under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “(3-Methyl-1,2-phenylene)dimethanol” is characterized by a molecular weight of 152.19 and a predicted density of 1.141±0.06 g/cm3 . The exact mass is 152.08400 .Physical And Chemical Properties Analysis
“(3-Methyl-1,2-phenylene)dimethanol” has a molecular weight of 152.19 and a predicted density of 1.141±0.06 g/cm3 . The boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Organometallic Compounds
(Dam et al., 1999) explored the reaction of (o-phenylene)magnesium with CH3MCl2, leading to methyl(o-phenylene)metal compounds, a novel type of 1,2-dimetalated benzene derivatives. These compounds were characterized by their spectral data and, in one case, by single-crystal X-ray structure determination.
Electrochemistry and Polymer Synthesis
The electrochemistry of organosilicon compounds, including the synthesis of poly[(1,2-dimethyldiphenyldisilanylene)phenylenes], was studied by (Kunai et al., 1994). They investigated the electrolytic reduction of bis(chloromethylphenylsilyl)benzenes, leading to polymers without silicon-oxygen bonds in the backbone.
Organoselenium Chemistry
The synthesis of selenoether ligands and their activity in Heck reaction catalysis was examined by (Chakraborty et al., 2011). They synthesized ligands like 2,2′-methylenebis(selanediyl)bis(2,1-phenylene)dimethanol and assessed their efficiency in palladium-catalyzed reactions.
Metal Organic Framework Synthesis
(Plabst & Bein, 2009) investigated 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) as a building block for creating coordination frameworks with lanthanides. They discovered new lanthanide phosphonates, offering insights into the potential for constructing novel metal-organic frameworks.
Gold Complex Synthesis
(Ehlich, Schier, & Schmidbaur, 2002) focused on the synthesis of gold complexes using phenylene-1,2-dithiol. They produced trinuclear and tetranuclear complexes, contributing to the understanding of gold compound formation.
Propiedades
IUPAC Name |
[2-(hydroxymethyl)-3-methylphenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4,10-11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLHTXWFICLYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2-phenylene)dimethanol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3165893.png)

![5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid](/img/structure/B3165903.png)
![6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B3165931.png)
![3-[4-(4-Methoxyphenyl)-5-(thiophen-3-YL)-1H-imidazol-1-YL]propanoic acid](/img/structure/B3165935.png)
![12,13-Dihydro-11H-10b,13a-diazabenzo[2,3]azuleno[7,8,1-lma]fluoren-12-ol](/img/structure/B3165943.png)
![2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B3165945.png)
